molecular formula C25H33ClN2O2S B1673209 K201 free base CAS No. 1038410-88-6

K201 free base

Cat. No.: B1673209
CAS No.: 1038410-88-6
M. Wt: 461.1 g/mol
InChI Key: DKKLXCRMAXNIJF-UHFFFAOYSA-N
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Description

K-201, also known as JTV-519, is a benzothiazepine derivative that acts as a calcium channel blocker. It is primarily known for its ability to stabilize ryanodine receptors, which are crucial for calcium release in muscle cells. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of K-201 involves multiple steps, starting with the preparation of the benzothiazepine core. The process typically includes the following steps:

    Formation of the Benzothiazepine Core: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazepine ring.

    Substitution Reactions: Various substituents are introduced to the benzothiazepine core through nucleophilic substitution reactions.

    Final Modifications: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods: Industrial production of K-201 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-pressure liquid chromatography (HPLC) and other advanced techniques ensures the consistency and quality of the final product .

Types of Reactions:

    Oxidation: K-201 can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of various reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzene ring and the nitrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products:

Scientific Research Applications

K-201 has a wide range of scientific research applications:

Mechanism of Action

K-201 exerts its effects by stabilizing ryanodine receptors, which are responsible for the release of calcium ions from the sarcoplasmic reticulum in muscle cells. By preventing abnormal calcium leaks, K-201 helps maintain proper calcium homeostasis, thereby improving muscle contractility and reducing the risk of arrhythmias. The compound also interacts with other molecular targets, including the sarcolemmal voltage sensor (dihydropyridine receptor), further enhancing its therapeutic potential .

Comparison with Similar Compounds

    Dantrolene: Another ryanodine receptor stabilizer used to treat malignant hyperthermia.

    Ryanodine: A natural alkaloid that also targets ryanodine receptors but with different binding properties.

    Flecainide: A sodium channel blocker with some overlapping effects on calcium channels.

Uniqueness of K-201: K-201 is unique in its dual action on both ryanodine receptors and the sarcolemmal voltage sensor. This dual mechanism provides a broader therapeutic window and makes it a versatile compound for treating various muscle-related disorders. Its ability to selectively stabilize ryanodine receptors under specific conditions further distinguishes it from other similar compounds .

Properties

CAS No.

1038410-88-6

Molecular Formula

C25H33ClN2O2S

Molecular Weight

461.1 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C25H32N2O2S.ClH/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H

InChI Key

DKKLXCRMAXNIJF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.Cl

Appearance

Solid powder

1038410-88-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(1-(4-benzyl) piperidinyl) propionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
JTV 519
JTV-519
JTV519
K-201
K201 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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